molecular formula C21H17BrN2O3S B11378183 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11378183
M. Wt: 457.3 g/mol
InChI Key: MMNLAXFOCGOGPM-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a bromine atom, a sulfone group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Bromination: Introduction of the bromine atom at the 9th position of the dibenzo[c,e][1,2]thiazine ring.

    Oxidation: Conversion of the thiazine ring to its sulfone derivative.

    Acetamide formation: Coupling of the sulfone derivative with 3-methylphenyl acetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions may convert the sulfone group back to a thioether or thiol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide include other dibenzo[c,e][1,2]thiazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring system. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17BrN2O3S

Molecular Weight

457.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H17BrN2O3S/c1-14-5-4-6-16(11-14)23-21(25)13-24-19-10-9-15(22)12-18(19)17-7-2-3-8-20(17)28(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

MMNLAXFOCGOGPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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